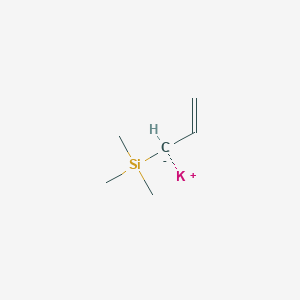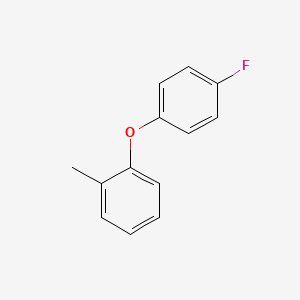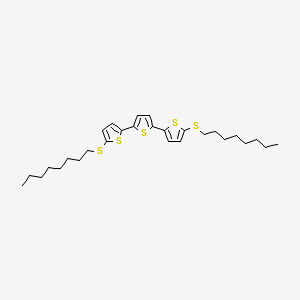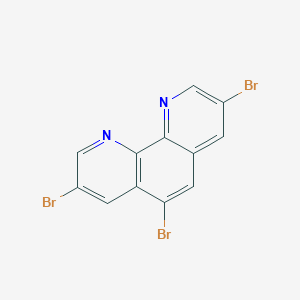
3,5,8-Tribromo-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,8-Tribromo-1,10-phenanthroline is a brominated derivative of 1,10-phenanthroline, a classical ligand in coordination chemistry. This compound is known for its stability and versatility in forming metal complexes, making it a valuable tool in various fields of chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,8-Tribromo-1,10-phenanthroline typically involves the bromination of 1,10-phenanthroline. A novel and efficient method uses sulfur dichloride (SCl2) as a catalyst. The reaction is carried out in the presence of pyridine, yielding the desired brominated product . This method is preferred over traditional multi-step processes due to its simplicity and higher yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of sulfur dichloride as a catalyst suggests potential scalability for industrial applications. The process’s efficiency and reduced environmental impact make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3,5,8-Tribromo-1,10-phenanthroline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.
Coupling Reactions: It participates in C-C and C-Het coupling reactions, such as Suzuki-Miyaura and Stille couplings.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols under mild conditions.
Coupling Reactions: Often require palladium or copper catalysts and appropriate ligands.
Major Products:
Substitution Reactions: Yield various substituted phenanthroline derivatives.
Coupling Reactions:
Scientific Research Applications
3,5,8-Tribromo-1,10-phenanthroline has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential as a DNA intercalator and cleaving agent.
Medicine: Explored for its role in photodynamic therapy (PDT) and as a redox catalyst.
Industry: Utilized in the development of sensors for cations, anions, and other small molecules.
Mechanism of Action
The mechanism of action of 3,5,8-Tribromo-1,10-phenanthroline primarily involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, leading to intercalation or cleavage. The compound’s bromine atoms enhance its reactivity and binding affinity, making it effective in various applications .
Comparison with Similar Compounds
- 3,8-Dibromo-1,10-phenanthroline
- 3,6-Dibromo-1,10-phenanthroline
- 3,5,6,8-Tetrabromo-1,10-phenanthroline
Comparison: 3,5,8-Tribromo-1,10-phenanthroline is unique due to its specific bromination pattern, which influences its reactivity and binding properties. Compared to its dibromo and tetrabromo counterparts, it offers a balance between reactivity and stability, making it suitable for a broader range of applications .
Properties
CAS No. |
202601-20-5 |
|---|---|
Molecular Formula |
C12H5Br3N2 |
Molecular Weight |
416.89 g/mol |
IUPAC Name |
3,5,8-tribromo-1,10-phenanthroline |
InChI |
InChI=1S/C12H5Br3N2/c13-7-1-6-2-10(15)9-3-8(14)5-17-12(9)11(6)16-4-7/h1-5H |
InChI Key |
YUXPXZRZVBBCLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(C3=C(C2=NC=C1Br)N=CC(=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


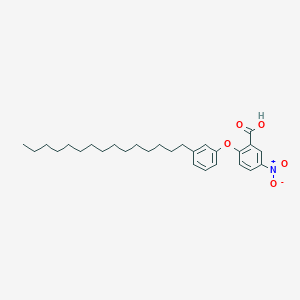
![1H-1,2,4-Triazole-1-methanamine, N-[1,1'-biphenyl]-4-yl-](/img/structure/B12577948.png)

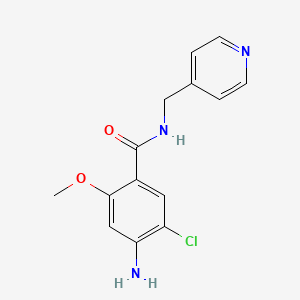
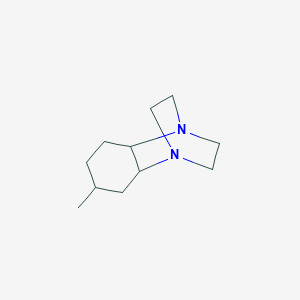
![4-[(Hex-5-en-1-yl)oxy]phenyl 4-[(6-sulfanylhexyl)oxy]benzoate](/img/structure/B12577971.png)
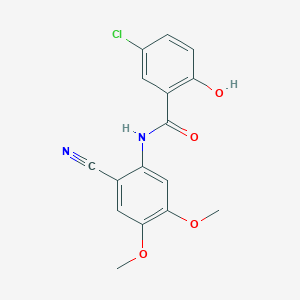
![6-Nitro-2-[3-(4-nitrophenyl)triaz-1-en-1-yl]-1,3-benzothiazole](/img/structure/B12577977.png)

